4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride
Description
4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at position 1 and a dimethylamino carbonyl ethoxy group (-OCH₂C(O)N(CH₃)₂) at position 4. Its molecular formula is inferred as C₁₀H₁₁ClN₂O₄S, with a molecular weight of approximately 277.6 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing sulfonyl chloride and the electron-donating dimethylamino group, making it a versatile intermediate in pharmaceuticals, agrochemicals, and polymer chemistry .
Properties
IUPAC Name |
4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-16-8-3-5-9(6-4-8)17(11,14)15/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPAOTSDKVMOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589862 | |
| Record name | 4-[2-(Dimethylamino)-2-oxoethoxy]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944888-09-9 | |
| Record name | 4-[2-(Dimethylamino)-2-oxoethoxy]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function .
Comparison with Similar Compounds
3,5-Dichloro-4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl chloride
- Molecular Formula: C₁₀H₁₀Cl₃NO₄S
- Molecular Weight : 354.62 g/mol
- Key Features: Substituted with chlorine atoms at positions 3 and 5 on the benzene ring. Retains the dimethylamino carbonyl ethoxy group and sulfonyl chloride.
- Higher molecular weight and purity (≥95%) compared to the target compound .
- Applications : Likely used in agrochemicals or specialty polymers due to its halogenated structure.
4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride
- Molecular Formula : C₈H₅Cl₂F₂O₃S
- Molecular Weight : 298.05 g/mol
- Key Features :
- Substituted with a dichloro-difluoroethoxy group (-OCH(CF₂Cl)₂) at position 4.
- Less polar than the target compound, favoring applications in hydrophobic matrices (e.g., fluorinated polymers or pesticides) .
4-(2-(Dimethylamino)ethoxy)benzene-1-sulfonylchloride
- Molecular Formula: C₁₀H₁₄ClNO₃S
- Molecular Weight : 263.74 g/mol
- Key Features :
- Lacks the carbonyl group in the ethoxy chain, resulting in a tertiary amine (-OCH₂CH₂N(CH₃)₂).
- Lower molecular weight and altered reactivity profile compared to the target compound .
Comparative Data Table
Reactivity and Stability Insights
- Electron Effects: Chlorine substituents (e.g., in ) activate the sulfonyl chloride via electron withdrawal, accelerating nucleophilic substitution. The dimethylamino group in the target compound moderates reactivity through resonance donation, balancing stability and reactivity .
- Hydrolysis Sensitivity: Halogenated derivatives (e.g., ) exhibit greater resistance to hydrolysis due to steric and electronic stabilization. The target compound’s carbonyl group may increase susceptibility to hydrolysis compared to non-carbonyl analogues .
Application-Specific Comparisons
- Pharmaceuticals : The target compound’s polar substituents make it suitable for sulfonamide-based drug synthesis, whereas halogenated derivatives () are more relevant to agrochemicals.
- Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate (from ) demonstrates superior reactivity in resin systems, suggesting that the target compound’s dimethylamino group could similarly enhance polymerization efficiency.
Biological Activity
4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative known for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C10H12ClNO4S, and it has a molecular weight of 277.72 g/mol. This compound is recognized for its potential in synthesizing biologically active molecules, particularly in the context of antibacterial and anti-inflammatory properties.
The compound features a sulfonyl chloride functional group, which is highly reactive and can participate in various nucleophilic substitution reactions. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their functions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClNO4S |
| Molecular Weight | 277.72 g/mol |
| CAS Number | 944888-09-9 |
| Synonyms | 4-Dimethylcarbamoylmethoxy-benzenesulfonyl chloride |
Antibacterial Activity
Research indicates that compounds derived from sulfonyl chlorides exhibit significant antibacterial properties. A study on related sulfonyl compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that sulfonyl chlorides can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon interaction with nucleophiles. This leads to modifications in target biomolecules, including proteins and nucleic acids, which can result in altered biological functions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Antibacterial Studies : A recent study synthesized various sulfonyl derivatives, including those related to this compound, and tested them against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of sulfonamide derivatives derived from sulfonyl chlorides. The findings suggested that these compounds could significantly reduce inflammation markers in cellular models, indicating their potential for therapeutic use in inflammatory conditions .
- Synthesis and Characterization : The synthesis of this compound typically involves the reaction between 4-(dimethylamino)benzenesulfonyl chloride and ethyl oxalyl chloride under controlled conditions, ensuring high yield and purity .
Q & A
Q. What are the recommended synthetic routes for synthesizing 4-(2-(dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride?
Methodological Answer: A common approach involves:
Etherification : React 4-hydroxybenzenesulfonyl chloride with 2-chloro-N,N-dimethylacetamide in the presence of a strong base (e.g., Cs₂CO₃) in polar aprotic solvents like DMF at 80–100°C to form the ether linkage .
Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the product, followed by recrystallization from dichloromethane/hexane mixtures .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reaction.
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1) to separate impurities, especially unreacted sulfonyl chloride or side products .
- Recrystallization : Dissolve in warm dichloromethane and add hexane dropwise to precipitate pure product .
- Crystallinity Verification : Confirm purity via melting point analysis (compare to literature values) and NMR spectroscopy .
Q. How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to skin corrosion risks. Work in a fume hood to avoid inhalation of reactive vapors .
- Storage : Store under argon in amber glass vials at –20°C to prevent hydrolysis. Desiccate with silica gel to minimize moisture exposure .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino group influence the reactivity of the sulfonyl chloride moiety?
Methodological Answer:
- Electron-Donating Effects : The dimethylamino group reduces the electrophilicity of the sulfonyl chloride by donating electron density through resonance. Compare reactivity with non-substituted analogs via kinetic studies (e.g., nucleophilic substitution rates with amines) .
- Spectroscopic Analysis : Use ¹H/¹³C NMR to assess electronic environments. The sulfonyl chloride’s chemical shift in ³⁵Cl NMR may reflect electron density changes .
Q. What strategies mitigate competing side reactions during sulfonamide synthesis using this reagent?
Methodological Answer:
- Temperature Control : Conduct reactions at 0–5°C to suppress hydrolysis while allowing nucleophilic attack by amines .
- Solvent Optimization : Use anhydrous THF or acetonitrile to minimize water-induced degradation .
- Stoichiometry : Employ a 1.2:1 molar ratio (sulfonyl chloride:amine) to ensure complete conversion without excess reagent .
Q. How can X-ray crystallography resolve conformational isomerism in this compound?
Methodological Answer:
- Single-Crystal Growth : Diffuse hexane vapor into a saturated dichloromethane solution to obtain crystals .
- Data Collection : Perform at 100 K to reduce thermal motion artifacts.
- Analysis : Compare bond lengths (e.g., S–O vs. C–O) and torsion angles to identify dominant conformers. For example, the dimethylamino group’s orientation relative to the sulfonyl chloride can be determined .
Q. How can contradictory literature data on reaction yields be resolved?
Methodological Answer:
- Variable Screening : Systematically test parameters (solvent purity, reaction time, base strength) using Design of Experiments (DoE). For example, replacing Cs₂CO₃ with K₂CO₃ may reduce side reactions in polar solvents .
- Reproducibility Protocols : Publish detailed procedures, including exact grades of reagents (e.g., anhydrous DMF vs. technical grade) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
